3-Methyl-1,4-oxazepane hydrochloride
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Overview
Description
3-Methyl-1,4-oxazepane hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-oxazepane hydrochloride typically involves the cyclization of amino alcohols with haloacid chlorides. A common method includes the coupling of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of bases such as cesium carbonate (Cs₂CO₃) and catalysts like copper (Cu) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-oxazepane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of neurotransmitters, leading to potential therapeutic effects in neurological disorders. The exact pathways and molecular targets are still under investigation, but it is believed to affect neurotransmitter systems like glutamate and acetylcholine.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen, commonly used in organic synthesis and as a solvent.
1,4-Oxazepane: The parent compound of 3-Methyl-1,4-oxazepane, lacking the methyl group.
Dibenzo[b,f][1,4]oxazepine: A tricyclic compound with pharmacological activities, including antidepressant and analgesic properties.
Uniqueness
3-Methyl-1,4-oxazepane hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
3-methyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
ZWOPTWBEJPCOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCCN1.Cl |
Origin of Product |
United States |
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